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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzylamine

Cat. No.: B093539

This technical guide offers an in-depth analysis of the spectroscopic profile of 2-Chloro-6-
fluorobenzylamine (CAS No: 15205-15-9), a pivotal building block in medicinal chemistry and
drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), we present a detailed characterization to support
its identification, purity assessment, and structural elucidation in research and development
settings. This document is designed for chemists and researchers, providing not only raw data
but also the rationale behind the spectral interpretations and the experimental methodologies.

Molecular Structure and Physicochemical
Properties

2-Chloro-6-fluorobenzylamine is a disubstituted aromatic amine. The strategic placement of
chloro and fluoro groups ortho to the benzylamine moiety imparts unique electronic and steric
properties, influencing its reactivity and biological activity. A thorough understanding of its
spectroscopic signature is the first step in its reliable application.

Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzylamine

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b093539?utm_src=pdf-interest
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula C7H7CIFN [1112]
Molecular Weight 159.59 g/mol [1][3]
Appearance C.:Ieiar colorless to light yellow 1]
liquid

Boiling Point 91-93 °C at 20 mmHg [31[5]
Density 1.24 g/mL at 20 °C [3]

CAS Number 15205-15-9 [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise
information about the hydrogen and carbon framework of a molecule. The asymmetry of the
substitution pattern on the aromatic ring of 2-Chloro-6-fluorobenzylamine leads to a distinct
and interpretable set of signals.

'H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their
neighboring environments. In 2-Chloro-6-fluorobenzylamine, we expect to see signals for the
aminomethyl protons (-CHz2NH:z), the amine protons (-NHz), and the three aromatic protons.

» Expertise in Action: The electron-withdrawing nature of both chlorine and fluorine atoms is
expected to deshield the adjacent aromatic protons, shifting them to a higher chemical shift
(downfield). The benzylic protons will also be influenced, while the amine protons often
appear as a broad singlet whose position can be concentration and solvent dependent.

Table 2: Representative *H NMR Spectroscopic Data for 2-Chloro-6-fluorobenzylamine (400
MHz, CDCls)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://dev.spectrabase.com/spectrum/29jNvcj8v58
https://pubchemlite.lcsb.uni.lu/e/compound/84833
https://dev.spectrabase.com/spectrum/29jNvcj8v58
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://cymitquimica.com/products/IN-DA003H0F/15205-15-9/2-chloro-6-fluorobenzylamine/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://www.sigmaaldrich.com/SG/en/product/aladdinscientific/alnh9a9e1ed5?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://dev.spectrabase.com/spectrum/29jNvcj8v58
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Multiplicity Assighment
~7.20-7.30 m 2H, Aromatic (H-3, H-5)
~6.95-7.05 m 1H, Aromatic (H-4)
~3.90 s 2H, Methylene (-CH2)
~1.60 brs 2H, Amine (-NHz2)

Note: This is a representative
spectrum based on data from
analogous structures and
established chemical shift
principles. Actual values may
vary slightly based on

experimental conditions.

3C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. For 2-
Chloro-6-fluorobenzylamine, seven distinct carbon signals are expected.

o Expertise in Action: The most notable feature in the 3C NMR spectrum will be the large
coupling constant between the fluorine atom and the carbon it is directly attached to (C-6).
This C-F coupling can also extend to carbons two (3JCF) and three (3JCF) bonds away,
which is a powerful diagnostic tool. The carbons attached to the electronegative halogen
atoms (C-2 and C-6) will have their chemical shifts significantly influenced.

Table 3: Predicted 3C NMR Spectroscopic Data for 2-Chloro-6-fluorobenzylamine
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Chemical Shift (6) ppm Assignment Key Feature

~ 160 (d, 1JCF = 245 Hz) c6 Large. doublet due to C-F
coupling

~ 135 (d, 3JCF = 4 Hz) C-4

~ 130 (d, 2JCF = 8 Hz) c-1

~ 128 (d, *JCF = 2 Hz) C-5

~ 125 C-2 Attached to Chlorine

~ 115 (d, 2JCF = 22 Hz) c-3

~ 40 Methylene (-CHz)

Note: These are predicted
values. Obtaining an
experimental spectrum is
crucial for unambiguous
assignment, often aided by 2D
NMR techniques like HSQC
and HMBC.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups. The
spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's
bonds.

o Expertise in Action: Key diagnostic peaks for 2-Chloro-6-fluorobenzylamine include the N-
H stretching vibrations of the primary amine, the C-H stretches of the aromatic ring and the
methylene group, the C=C stretches of the aromatic ring, and the characteristic absorptions
for the C-Cl and C-F bonds.

Table 4: Key IR Absorption Bands for 2-Chloro-6-fluorobenzylamine
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Wavenumber (cm~?)

Vibrational Mode

Intensity

3300 - 3500 N-H Stretch (amine) Medium (often two bands)
3000 - 3100 Aromatic C-H Stretch Medium to Weak
2850 - 2960 Aliphatic C-H Stretch (-CH2) Medium

1600 - 1585, 1500-1400

Aromatic C=C Stretch

Medium to Strong

1000 - 1400

C-F Stretch

Strong

600 - 800

C-CI Stretch

Strong

Source: Based on data from
SpectraBase and general IR

correlation tables.[1][7]

The presence of two bands for the N-H stretch is characteristic of a primary amine,

corresponding to the symmetric and asymmetric stretching modes.[8] The strong absorptions

corresponding to the C-F and C-Cl bonds are also definitive indicators of the compound's

structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule,

along with structural information derived from its fragmentation pattern upon ionization.

o Expertise in Action: For 2-Chloro-6-fluorobenzylamine, the molecular ion peak (M%) is

expected at an m/z corresponding to its molecular weight (159.59). A key feature will be the

isotopic pattern of the molecular ion. Due to the natural abundance of the 3°Cl (75.8%) and

37CI (24.2%) isotopes, an (M+2)* peak with approximately one-third the intensity of the M*

peak will be observed, confirming the presence of a single chlorine atom.

Table 5: Predicted Mass Spectrometry Data for 2-Chloro-6-fluorobenzylamine
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m/z (mass-to-charge ratio) Proposed Fragment Identity
161 [M+2]*e (containing 37Cl)

159 [M]*e (containing 35Cl)

142 [M - NHs]*e

124 [M-CII*

95 [CeH3F]*

Source: Based on fragmentation principles and
predicted data.[2]

Fragmentation Pathway

The primary fragmentation pathway involves the loss of the amino group or halogen atoms.
Benzylic cleavage is a highly favorable process, leading to the formation of a stable tropylium-
like cation.

[M - NH2]* j
y miz = 143/145
[ C/H/CIFN*+e _«Cl [M - CIJ*
m/z = 159/161 Jw‘ m/z = 124

[M - CH2NH2]*
m/z = 129/131

Click to download full resolution via product page

Caption: Proposed MS fragmentation of 2-Chloro-6-fluorobenzylamine.

Experimental Protocols
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To ensure data integrity and reproducibility, standardized protocols are essential. The following

outlines general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-fluorobenzylamine in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse
angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for adequate
signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Calibrate the *H spectrum to the TMS signal at 0.00
ppm and the 13C spectrum to the CDCls solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation: As the sample is a liquid, the Attenuated Total Reflectance (ATR)
technique is ideal. Place one drop of the neat liquid directly onto the ATR crystal (e.g.,
diamond or zinc selenide).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Collection: Acquire the sample spectrum over a range of 4000-400 cm~1 by co-
adding 16-32 scans at a resolution of 4 cm~1.

Data Processing: The software automatically ratios the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent
like methanol or acetonitrile.

 Instrumentation: Use a mass spectrometer equipped with an Electron lonization (EI) source,
coupled to a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion

probe.

e Acquisition: For GC-MS, inject 1 pL of the sample solution. The EIl source energy is typically
set to 70 eV. Acquire data over a mass range of m/z 40-400.

o Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the
fragmentation pattern and compare it to theoretical pathways and spectral libraries.

Sample Preparation

[Dissolve in CDCIsj | Neat Liquid | [Dllute in MeOH]}

Data Acquisition

.

400 MHz Spectrometer
(*H & 3C)

;
i

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorobenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b093539?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/spectrum/29jNvcj8v58
https://pubchemlite.lcsb.uni.lu/e/compound/84833
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://cymitquimica.com/products/IN-DA003H0F/15205-15-9/2-chloro-6-fluorobenzylamine/
https://www.sigmaaldrich.com/SG/en/product/aladdinscientific/alnh9a9e1ed5?context=bbe
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/A-IR-spectra-of-pure-benzylamine-2a-black-pure-tetrabutylphosphonium-bromide-3b_fig1_8553362
https://www.benchchem.com/product/b093539#spectroscopic-data-nmr-ir-ms-of-2-chloro-6-fluorobenzylamine
https://www.benchchem.com/product/b093539#spectroscopic-data-nmr-ir-ms-of-2-chloro-6-fluorobenzylamine
https://www.benchchem.com/product/b093539#spectroscopic-data-nmr-ir-ms-of-2-chloro-6-fluorobenzylamine
https://www.benchchem.com/product/b093539#spectroscopic-data-nmr-ir-ms-of-2-chloro-6-fluorobenzylamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b093539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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